1-Phenacylpyridinium bromide

Beschreibung

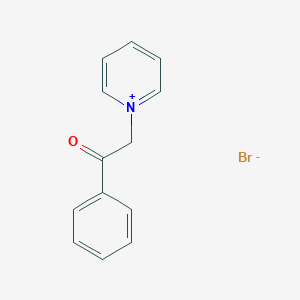

1-Phenacylpyridinium bromide (C₁₃H₁₂BrNO) is a quaternary ammonium salt characterized by a pyridinium core substituted with a phenacyl group (C₆H₅COCH₂) at the nitrogen atom. This compound is widely utilized in organic synthesis as a precursor for generating reactive intermediates, particularly ylides, which participate in cycloaddition and nucleophilic addition reactions. Its synthesis typically involves alkylation of pyridine with phenacyl bromide under basic conditions, such as in the presence of triethylamine (TEA) in chloroform . The resulting ylides, such as the monosubstituted ylide (23), are key intermediates for constructing heterocyclic frameworks like bisylides (25,26) through reactions with dicarbonyl chlorides . Additionally, this compound exhibits unique reactivity in forming stable azirine derivatives via nucleophilic additions to nitriles .

Eigenschaften

IUPAC Name |

1-phenyl-2-pyridin-1-ium-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-10H,11H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUXBQKORDCEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12NO+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902369 | |

| Record name | NoName_1609 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16883-69-5 | |

| Record name | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

1-Phenacylpyridinium bromide can be synthesized through the reaction of acetophenone with pyridine in the presence of a brominating agent such as bromine or hydrobromic acid. The general synthetic route involves the following steps:

- Dissolve acetophenone in a suitable solvent such as ethanol or diethyl ether.

- Add pyridine to the solution.

- Introduce the brominating agent to the reaction mixture.

- Allow the reaction to proceed under controlled conditions, typically at room temperature or slightly elevated temperatures.

- Isolate the product by filtration and recrystallization .

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Phenacylpyridinium bromide undergoes various types of chemical reactions, including:

Cyclization Reactions: It can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles to form a wide range of N-, O-, and S-heterocycles.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Condensation Reactions: It can react with aldehydes, ketones, and other carbonyl compounds in the presence of bases to form various condensation products.

Common reagents and conditions used in these reactions include bases such as triethylamine, oxidants, and solvents like acetonitrile. Major products formed from these reactions include indolizines, pyridines, quinolines, pyrroles, azepines, dihydrofurans, and chromenes .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

1-Phenacylpyridinium bromide can be synthesized through the reaction of acetophenone with pyridine in the presence of a brominating agent. The general synthetic route involves:

- Dissolving acetophenone in ethanol or diethyl ether.

- Adding pyridine to the solution.

- Introducing a brominating agent (bromine or hydrobromic acid).

- Allowing the reaction to proceed under controlled conditions.

- Isolating the product by filtration and recrystallization.

Organic Synthesis

This compound serves as a precursor in synthesizing various biologically active heterocycles and carbocycles. It can participate in:

- Cyclization Reactions : Engaging in 1,3-dipolar cycloaddition reactions with dipolarophiles to form diverse N-, O-, and S-heterocycles.

- Substitution Reactions : Undergoing nucleophilic substitution where the bromide ion is replaced by other nucleophiles.

- Condensation Reactions : Reacting with carbonyl compounds in the presence of bases to yield various condensation products.

Major Products

| Reaction Type | Major Products Formed |

|---|---|

| Cyclization | Indolizines, pyridines, quinolines |

| Substitution | Various pyridinium derivatives |

| Condensation | Pyrroles, azepines, dihydrofurans |

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its ability to form bioactive molecules with various pharmacological activities:

- Anticancer

- Anti-inflammatory

- Antiviral

- Antioxidant

- Antidepressant

- Antifungal

- Anticonvulsant

- Antibacterial

- Analgesic

Research indicates that derivatives of this compound can enhance the efficacy of existing drugs or serve as lead compounds for new therapeutic agents.

Case Study: Antiviral Activity

A study highlighted the compound's interaction with viral polymerases, suggesting that modifications could lead to effective antiviral agents against influenza viruses by disrupting critical protein interactions involved in viral replication .

Material Science

In material science, this compound is utilized for preparing functionalized materials with specific properties, such as:

- Conductive polymers

- Photonic materials

- Catalysts for industrial processes

These applications leverage its unique chemical structure to enhance material performance across various domains.

Wirkmechanismus

The mechanism of action of 1-Phenacylpyridinium bromide involves the formation of a pyridinium ylide intermediate. This intermediate can undergo cycloaddition reactions with electron-deficient alkenes, leading to the formation of various heterocyclic compounds. The carbonyl group in the compound plays a crucial role in stabilizing the ylide intermediate, facilitating the reaction process .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridinium Bromide Derivatives

Reactivity and Functional Differences

Ylide Formation :

- 1-Phenacylpyridinium bromide readily forms ylides under mild conditions (e.g., TEA/CHCl₃), enabling reactions with electrophiles like phenylenedicarbonyl chlorides to yield bisylides (75–80% yields) . In contrast, adamantyl and butyl derivatives lack α-hydrogens necessary for ylide generation, limiting their utility in such transformations.

- The phenacyl group’s electron-withdrawing nature enhances the stability of the resultant ylides compared to alkyl-substituted pyridinium salts.

- Biological Activity: Sepantronium bromide stands out for its potent anticancer activity, suppressing survivin expression with IC₅₀ values in the nanomolar range .

Thermal and Physical Properties :

- 1-(1-Adamantyl)pyridinium bromide exhibits a high melting point (245°C with decomposition) due to the rigid adamantyl group , whereas this compound is typically isolated as a low-melting solid.

Biologische Aktivität

1-Phenacylpyridinium bromide (CAS No. 16883-69-5) is a compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₂BrNO

- Molecular Weight : 278.15 g/mol

- Melting Point : 193.0°C to 195.0°C

- Solubility : Soluble in water .

This compound exhibits biological activity primarily through its ability to interact with cellular components, influencing various biochemical pathways. The compound has been shown to participate in:

- Microtubule Disruption : Research indicates that derivatives of this compound can inhibit tubulin polymerization, which is crucial for microtubule formation in cells. This mechanism is significant for developing anticancer agents, as microtubule-targeting drugs are essential in cancer therapy .

- Cell Viability Reduction : In vitro studies have demonstrated that certain derivatives of this compound can significantly decrease the viability of cancer cell lines such as BE(2)-C neuroblastoma cells. For instance, specific indolizine derivatives prepared from this compound showed higher potency than established drugs like all-trans retinoic acid .

Anticancer Activity

A notable study evaluated the antiproliferative effects of compounds synthesized from this compound against neuroblastoma cell lines. The results indicated that several synthesized derivatives exhibited significant cytotoxicity:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Indolizine derivative A | 5.0 | Microtubule inhibition |

| Indolizine derivative B | 10.0 | Apoptosis induction |

| Indolizine derivative C | 15.0 | Cell cycle arrest |

The study concluded that these compounds could be further developed as microtubule-targeting agents for cancer treatment .

Antibacterial Activity

Additionally, research on the antibacterial properties of N-alkyl pyridinium derivatives (which include structures related to this compound) showed promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that compounds derived from or related to this compound possess significant antibacterial activity and could be explored for therapeutic applications in treating bacterial infections .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including direct ortho-arylation techniques using palladium catalysts. This synthetic versatility allows for the modification of the compound to enhance its biological activity or target specific cellular pathways more effectively .

Q & A

Q. How can researchers safely handle 1-Phenacylpyridinium bromide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. Full-face shields are recommended during high-risk procedures (e.g., grinding solids) .

- Ventilation: Conduct experiments in well-ventilated fume hoods to avoid inhalation of dust or vapors. Local exhaust ventilation is critical during synthesis or purification steps .

- Storage: Store in airtight, light-resistant containers at temperatures below 25°C, away from incompatible materials (e.g., strong oxidizers, bases) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent uncontrolled reactions .

Q. What are the key physical and chemical properties of this compound critical for experimental design?

Methodological Answer:

| Property | Value/Description | Relevance to Experimental Design |

|---|---|---|

| Melting Point | ~112°C (decomposes) | Determines safe heating limits for reactions. Avoid exceeding decomposition temperature. |

| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile, DMF) | Solvent selection impacts reaction kinetics and product purity. |

| Hygroscopicity | High | Requires anhydrous conditions during synthesis to prevent hydrolysis. |

| Reactivity | Reacts with amines, nucleophiles | Guides compatibility with reagents and reaction pathways. |

Q. What are the recommended methods for synthesizing this compound?

Methodological Answer:

- Base Protocol: React pyridine with phenacyl bromide in anhydrous acetonitrile under nitrogen atmosphere. Use a 1:1 molar ratio to minimize side products .

- Optimization: Reflux at 80°C for 14 hours ensures complete quaternization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .

- Purification: Recrystallize from ethanol to remove unreacted starting materials. Yield typically ranges from 60–75% .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric outcomes of intermediates derived from this compound?

Methodological Answer:

- Time-Dependent Tautomerism: Shorter reflux durations (e.g., 10 minutes) favor kinetically controlled intermediates like 2-phenyl oxazolo[3,2-a]pyridinium ion. Prolonged heating (14 hours) shifts equilibrium toward thermodynamically stable 1-butyl-2-phenylidazo[1,2-a]pyridinium cation .

- Solvent Effects: Polar solvents stabilize zwitterionic intermediates, while nonpolar media promote ring-closure pathways. Validate using UV-Vis spectroscopy to track tautomeric shifts .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

Methodological Answer:

- Capillary Electrophoresis (CE): Resolves bromide ions from chloride contaminants using optimized buffer systems (e.g., borate buffer at pH 9.2). Statistical experimental design (e.g., central composite design) improves peak resolution .

- NMR Spectroscopy: ¹H/¹³C NMR confirms quaternization via downfield shifts of pyridinium protons (δ 8.5–9.5 ppm) and phenacyl carbonyl signals (δ 190–200 ppm) .

- Mass Spectrometry (HRMS): ESI-MS in positive ion mode detects molecular ion peaks ([M]⁺) and fragmentation patterns for structural validation .

Q. How can researchers resolve contradictions in bromide ion quantification when high chloride concentrations are present?

Methodological Answer:

- Separation Techniques: Use ion chromatography with suppressed conductivity detection to distinguish Br⁻ (retention time ~6.5 min) from Cl⁻ (~3.2 min) .

- Matrix Effects: Address chloride interference by diluting samples or employing standard addition methods. For environmental samples, validate recovery rates (85–115%) using spiked controls .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Standardized Protocols: Document reaction parameters (temperature, solvent purity, stirring rate) in detail. Replicate studies show <5% yield variation when anhydrous conditions are strictly maintained .

- Quality Control: Characterize intermediates via melting point analysis and HPLC (C18 column, methanol/water 70:30). Purity thresholds >95% reduce batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.